3,5-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
3,5-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dimethylphenyl group, a 5-chloro group, and an ethylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the 3,5-Dimethylphenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a 3,5-dimethylphenyl group using a suitable arylation reagent.
Ethylsulfanyl Substitution: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an ethylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyrimidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated or reduced pyrimidine derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
3,5-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of biological processes and pathways.
Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3,5-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
3,5-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethylphenyl group and the ethylsulfanyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for medicinal chemistry and biological research.
Properties
Molecular Formula |
C15H15ClN2O2S |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H15ClN2O2S/c1-4-21-15-17-8-12(16)13(18-15)14(19)20-11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3 |
InChI Key |
VZAZXPYMLWRXTE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)OC2=CC(=CC(=C2)C)C)Cl |
Origin of Product |
United States |
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